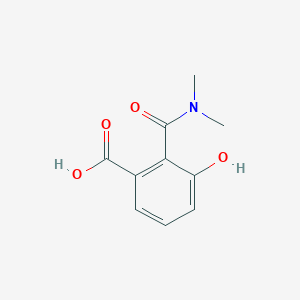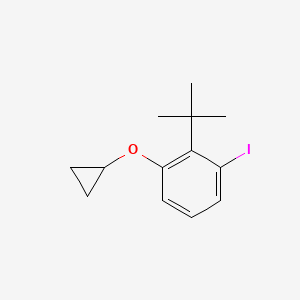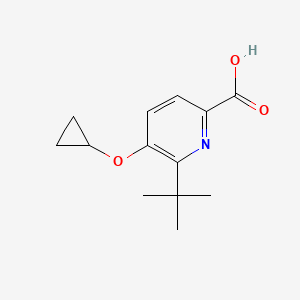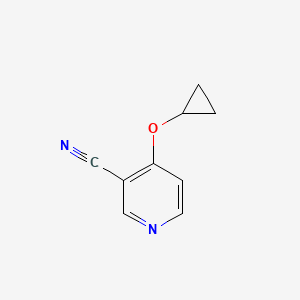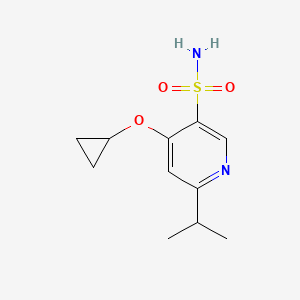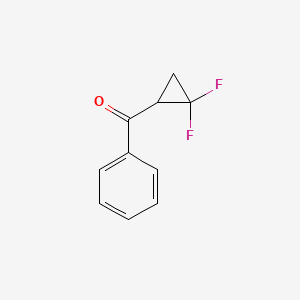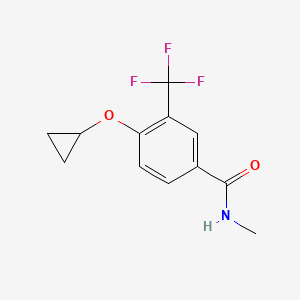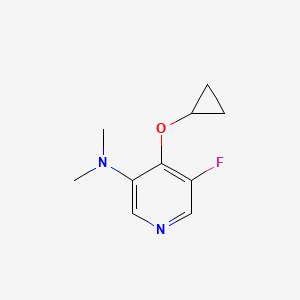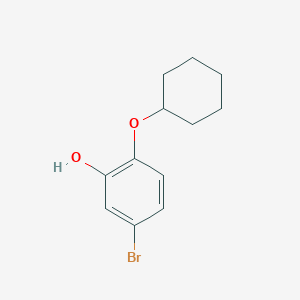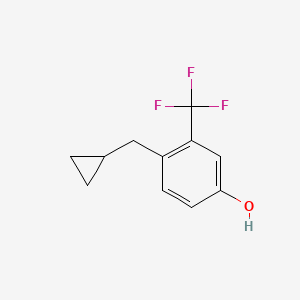
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The cyclopropylmethyl group can be introduced through a cyclopropanation reaction involving the corresponding alkene and a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethyl and cyclopropylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
作用機序
The mechanism of action of 4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity. The cyclopropylmethyl group can introduce steric effects that influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethyl)phenol: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4-(Cyclopropylmethyl)-3-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclopropylmethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group introduces steric effects that can influence the compound’s reactivity and binding interactions .
特性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
4-(cyclopropylmethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-9(15)4-3-8(10)5-7-1-2-7/h3-4,6-7,15H,1-2,5H2 |
InChIキー |
FELQEDLZDYKTGR-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=C(C=C(C=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




